An In-depth Technical Guide to the Physicochemical Properties of alpha-Hydroxyhippuric Acid
An In-depth Technical Guide to the Physicochemical Properties of alpha-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of alpha-Hydroxyhippuric acid (α-Hydroxyhippuric acid), a metabolite of hippuric acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Core Physicochemical Properties
Alpha-Hydroxyhippuric acid, also known as 2-benzamido-2-hydroxyacetic acid, is a derivative of hippuric acid characterized by a hydroxyl group at the alpha-carbon position. Its fundamental physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [2] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Melting Point | 211 °C (decomposes) | [2] |
| Boiling Point | 331.83°C (rough estimate) | [2] |
| Density | 1.3544 g/cm³ (rough estimate) | [2] |
Solubility and Partitioning Behavior
The solubility and partitioning characteristics of a compound are critical for understanding its behavior in biological systems and for formulation development.
| Property | Value | Method | Source(s) |
| Acid Dissociation Constant (pKa) | 3.36 ± 0.10 (Predicted) | Not specified | [2] |
| Octanol-Water Partition Coefficient (LogP) | 0.2 | Not specified | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of alpha-Hydroxyhippuric acid.
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Spectral data available, but specific peak assignments require further analysis. |
| ¹³C NMR | Spectral data available, but specific peak assignments require further analysis. |
| Mass Spectrometry | Data available through various databases. |
Experimental Protocols
Synthesis of alpha-Hydroxyhippuric Acid
Synthesis of Hippuric Acid (Precursor)
This procedure, a Schotten-Baumann reaction, involves the benzoylation of glycine.[3][4]
Materials:
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Glycine
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10% Sodium Hydroxide (NaOH) solution
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Benzoyl chloride
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Concentrated Hydrochloric Acid (HCl)
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Ice
-
25 mL conical flask
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Beaker
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Büchner funnel and flask
-
Filter paper
Procedure:
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In a 25 mL conical flask, dissolve 0.5 g of glycine in 5 mL of 10% NaOH solution.
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Add 0.9 mL of benzoyl chloride to the solution in five portions.
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After each addition, stopper the flask and shake it vigorously until all the benzoyl chloride has reacted.
-
Transfer the solution to a beaker and add a few grams of ice.
-
Slowly add concentrated HCl with stirring until the solution is acidic to litmus paper, which will cause the precipitation of hippuric acid.
-
Filter the crystalline precipitate using a Büchner funnel, wash it with cold water, and allow it to drain well.
-
The crude hippuric acid can be recrystallized from hot water to obtain a purified product.
Note on the Synthesis of alpha-Hydroxyhippuric Acid: The subsequent alpha-hydroxylation of hippuric acid would likely require specific reagents that can introduce a hydroxyl group at the alpha-position of the carboxylic acid, a reaction that can be challenging and may require enzymatic or specialized chemical methods.
Determination of pKa by Potentiometric Titration
Principle: The pKa is determined by titrating a solution of the analyte with a strong base or acid and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.
Materials:
-
alpha-Hydroxyhippuric acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
pH meter with a suitable electrode
-
Burette
-
Stirrer and stir bar
-
Beaker
Procedure:
-
Prepare a solution of alpha-Hydroxyhippuric acid of known concentration (e.g., 0.01 M) in deionized water. Adjust the ionic strength with KCl.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the alpha-Hydroxyhippuric acid solution in a beaker with a stir bar.
-
Immerse the pH electrode in the solution and start stirring.
-
Add the standardized NaOH solution in small, known increments from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized.
Determination of LogP by the Shake-Flask Method
Principle: The octanol-water partition coefficient (LogP) is determined by measuring the concentration of the analyte in two immiscible phases (n-octanol and water) at equilibrium.
Materials:
-
alpha-Hydroxyhippuric acid
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of alpha-Hydroxyhippuric acid in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other solvent (n-octanol or water). The volumes should be chosen to ensure that the final concentration can be accurately measured in both phases.
-
Shake the mixture vigorously for a predetermined amount of time to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of alpha-Hydroxyhippuric acid in each phase using a suitable analytical method.
-
Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of alpha-Hydroxyhippuric acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
Mass Spectrometry:
-
Prepare a dilute solution of alpha-Hydroxyhippuric acid in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the molecule.
Biological Role and Signaling Pathway
Alpha-Hydroxyhippuric acid is a known substrate for the enzyme Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL). PAL is the second of two enzymes involved in the C-terminal amidation of many bioactive peptides. The first enzyme, Peptidylglycine alpha-hydroxylating monooxygenase (PHM), hydroxylates the alpha-carbon of a C-terminal glycine residue of a peptide precursor. PAL then cleaves the N-Cα bond of this hydroxylated intermediate to produce the amidated peptide and glyoxylate.
Caption: The enzymatic pathway of peptide amidation involving PHM and PAL.
Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing the physicochemical properties of a compound like alpha-Hydroxyhippuric acid is outlined below.
Caption: A typical workflow for the physicochemical characterization of a chemical compound.
